
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine is a synthetic derivative of lysine, an essential amino acid. This compound is characterized by the presence of an acetyl group at the N(2) position and a 2,4-dinitrophenyl group at the N(6) position of the lysine molecule. It is primarily used in biochemical research to study protein modifications and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine typically involves multiple steps:
Protection of the Lysine Amino Groups: The ε-amino group of lysine is protected using a suitable protecting group such as carbobenzyloxy (Cbz).
Acetylation: The α-amino group is acetylated using acetic anhydride under basic conditions.
Dinitrophenylation: The protected lysine is then reacted with 2,4-dinitrofluorobenzene (DNFB) to introduce the dinitrophenyl group at the ε-amino position.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed for purification.
Analyse Chemischer Reaktionen
Types of Reactions
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine undergoes various chemical reactions, including:
Nucleophilic Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as thiols or amines under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted lysine derivatives.
Hydrolysis: Lysine and acetic acid.
Reduction: Amino derivatives of lysine.
Wissenschaftliche Forschungsanwendungen
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine is widely used in scientific research:
Chemistry: As a model compound to study nucleophilic aromatic substitution reactions.
Biology: To investigate protein modifications and interactions, particularly in the context of post-translational modifications.
Medicine: In the development of diagnostic assays for detecting specific protein modifications.
Industry: As a reagent in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism by which N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine exerts its effects involves its ability to modify proteins. The dinitrophenyl group can form covalent bonds with nucleophilic residues in proteins, altering their structure and function. This modification can affect protein-protein interactions, enzyme activity, and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)ornithine: Similar structure but with ornithine instead of lysine.
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)arginine: Similar structure but with arginine instead of lysine.
Uniqueness
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine is unique due to its specific modification pattern, which allows for targeted studies of lysine modifications in proteins. Its distinct chemical properties make it a valuable tool in biochemical research.
Eigenschaften
CAS-Nummer |
22619-87-0 |
|---|---|
Molekularformel |
C14H18N4O7 |
Molekulargewicht |
354.32 g/mol |
IUPAC-Name |
(2S)-2-acetamido-6-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C14H18N4O7/c1-9(19)16-12(14(20)21)4-2-3-7-15-11-6-5-10(17(22)23)8-13(11)18(24)25/h5-6,8,12,15H,2-4,7H2,1H3,(H,16,19)(H,20,21)/t12-/m0/s1 |
InChI-Schlüssel |
QFBZXFVWBHWWLX-LBPRGKRZSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
CC(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


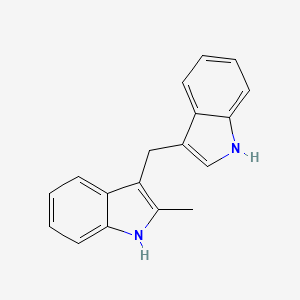
![4-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylideneamino]-N,N-dimethylaniline;iodide](/img/structure/B14707752.png)
![5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707753.png)
![2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene](/img/structure/B14707760.png)
![(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}](/img/structure/B14707778.png)
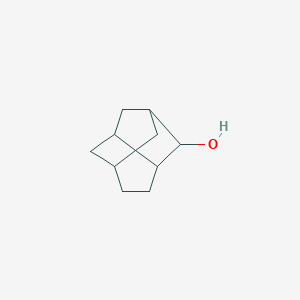
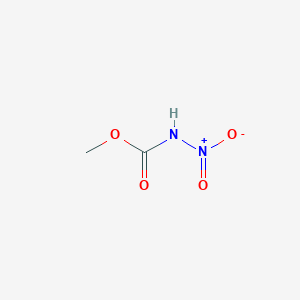
![2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole](/img/structure/B14707796.png)
![[(5-Nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B14707798.png)
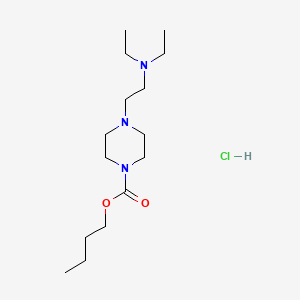

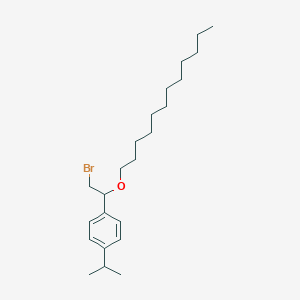
![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)

